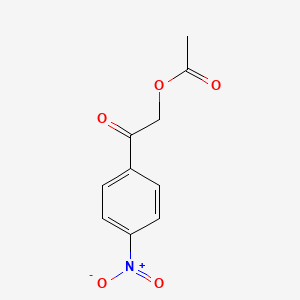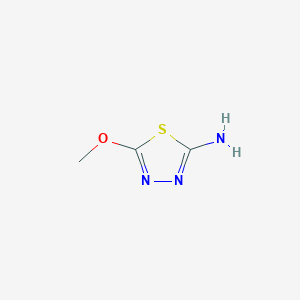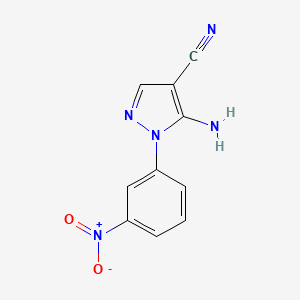
2-Chloro-4-(piperidin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H16ClNO. It is characterized by the presence of a chloro group, a piperidin-1-ylmethyl group, and a phenol group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)phenol typically involves the reaction of piperidine with 3-chloro-4-hydroxybenzaldehyde. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the piperidine nucleophile attacks the electrophilic carbon of the benzaldehyde, followed by the elimination of water to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Quinones.
Reduction: 4-(piperidin-1-ylmethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(piperidin-1-ylmethyl)phenol is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperidin-1-ylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloro-4-(morpholin-4-ylmethyl)phenol
- 2-Chloro-4-(pyrrolidin-1-ylmethyl)phenol
- 2-Chloro-4-(azepan-1-ylmethyl)phenol
Comparison: 2-Chloro-4-(piperidin-1-ylmethyl)phenol is unique due to the presence of the piperidin-1-ylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-chloro-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYVTXMMWGRQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498282 |
Source


|
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69245-90-5 |
Source


|
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)







